molecular formula C11H9ClN2O2 B15052675 Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

Cat. No.: B15052675
M. Wt: 236.65 g/mol
InChI Key: ZKWJBDDZRDXUBQ-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound featuring a naphthyridine core substituted with a chlorine atom at position 8 and an ethyl ester group at position 3. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the ester functional group, enabling participation in hydrolysis, alkylation, and nucleophilic substitution reactions .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3

InChI Key

ZKWJBDDZRDXUBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CN=C2Cl

Origin of Product

United States

Preparation Methods

Chlorination of Naphthyridine Precursors

Chlorination is a critical step in introducing the chloro substituent at the 8-position of the 1,7-naphthyridine scaffold. A widely cited method involves treating 1,7-naphthyridine-3-carboxylic acid derivatives with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example, 8-hydroxy-1,7-naphthyridine-3-carboxylic acid undergoes chlorination with POCl₃ at 110°C for 6 hours, yielding 8-chloro-1,7-naphthyridine-3-carboxylic acid with >90% purity. This intermediate is subsequently esterified to form the target compound.

Esterification of Carboxylic Acid Intermediates

Esterification of 8-chloro-1,7-naphthyridine-3-carboxylic acid is typically achieved using ethanol in the presence of acid catalysts. A patent by describes refluxing the acid with ethyl iodide and potassium hydroxide in aqueous ethanol, resulting in This compound with a yield of 72–80%. Alternative methods employ Dean-Stark traps to remove water and drive the reaction to completion, enhancing yields to 85%.

Table 1: Comparative Analysis of Esterification Methods

Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
H₂SO₄ Ethanol 80 78 92
KOH/Ethyl iodide Ethanol 70 80 95
PTSA Toluene 110 85 97

Cyclization Strategies

Cyclization of pyridine derivatives offers an alternative route. For instance, ethyl 3-[2-(ethoxycarbonyl)acetamido]-2-pyridinecarboxylate undergoes Dieckmann cyclization in the presence of sodium ethoxide, forming the 1,7-naphthyridine core. Subsequent chlorination at the 8-position using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) affords the target compound in 65–70% yield. This method is advantageous for its regioselectivity but requires careful control of reaction stoichiometry to minimize dimerization byproducts.

Optimization of Reaction Conditions

Role of Lewis Acid Catalysts

Lewis acids such as calcium chloride (CaCl₂) significantly enhance reduction and cyclization steps. In a protocol from, CaCl₂ catalyzes the reduction of This compound to 2-chloro-1,7-naphthyridine-3-methanol, achieving an 80% yield. The catalyst coordinates with borohydride ions, stabilizing reactive intermediates and improving reaction efficiency.

Solvent and Temperature Effects

Tetrahydrofuran (THF) and ethanol are preferred solvents due to their ability to dissolve polar intermediates. Reactions conducted in THF at 40–50°C exhibit faster kinetics compared to ethanol at 70°C. Lower temperatures (0–10°C) are critical during sodium borohydride additions to prevent over-reduction.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purities >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.42 (q, 2H, OCH₂), 7.89 (d, 1H, H-5), 8.52 (s, 1H, H-2), 9.01 (d, 1H, H-6).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Table 2: Key Spectroscopic Data

Technique Key Signals Assignment
¹³C NMR 165.2 ppm, 141.5 ppm C=O, C-Cl
UV-Vis λₘₐₓ = 275 nm (ε = 12,500 L/mol·cm) π→π* transition

Industrial-Scale Challenges

Byproduct Formation

Side reactions such as N-alkylation during esterification or dimerization during cyclization reduce yields. Patent addresses this by using excess ethyl iodide (1.5 equiv) and maintaining pH >10 with potassium hydroxide.

Solubility and Crystallization

Poor aqueous solubility complicates purification. Industrial protocols employ antisolvent crystallization with n-heptane, achieving particle sizes <50 µm for consistent bioavailability.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich positions of the naphthyridine ring undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Ring oxidationKMnO₄, H₂O, 80°C, 6 hr8-Chloro-1,7-naphthyridine-3-carboxylic acid72%
Side-chain oxidationCrO₃, AcOH, reflux, 3 hrKetone derivative at C2 position58%

Oxidation typically targets the C2 position due to its electron density, forming ketones or carboxylic acids depending on reagents.

Reduction Reactions

The chloro group and ester functionality participate in reduction pathways:

Target SiteReagents/ConditionsProductYieldReference
Chloro groupH₂ (1 atm), Pd/C, EtOH, 25°C8-Dechloro derivative89%
Ester groupLiAlH₄, THF, 0°C → 25°C, 2 hr3-Hydroxymethyl-8-chloro-1,7-naphthyridine63%

Selective dehalogenation occurs under catalytic hydrogenation, while ester reduction requires stronger hydride donors.

Nucleophilic Substitution

The 8-chloro group undergoes displacement with various nucleophiles:

NucleophileConditionsProductYieldReference
PiperidineDMF, 120°C, 12 hr8-Piperidino derivative81%
Sodium methoxideMeOH, reflux, 8 hr8-Methoxy derivative67%

Reactivity follows SNAr mechanism, accelerated by electron-withdrawing carboxylate group .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductYieldReference
Basic hydrolysis2M NaOH, EtOH/H₂O, reflux, 4 hr8-Chloro-1,7-naphthyridine-3-carboxylic acid95%
Acidic hydrolysis6M HCl, 100°C, 6 hrCarboxylic acid (partial ring chlorination)78%

Basic conditions provide cleaner conversion compared to acidic hydrolysis, which may induce side reactions .

Aromatic Electrophilic Substitution

Despite electron deficiency, directed substitution occurs at specific positions:

ElectrophileConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2 hr5-Nitro-8-chloro-1,7-naphthyridine-3-carboxylate43%
SulfonationSO₃/DMF, 60°C, 4 hr5-Sulfo derivative37%

Substitution occurs preferentially at C5 due to directing effects of nitrogen atoms .

Alkylation Reactions

The N1 position undergoes alkylation under strong basic conditions:

Alkylating AgentConditionsProductYieldReference
Ethyl iodideKOH, EtOH/H₂O, reflux, 5 days1-Ethyl-8-chloro-1,7-naphthyridine-3-carboxylate72%
n-Propyl bromideNaH, DMF, 80°C, 12 hr1-n-Propyl derivative68%

Alkylation requires deprotonation of the N1 position, with efficiency depending on alkyl halide steric profile .

Mechanistic Considerations

  • Electronic Effects : The 3-carboxylate group withdraws electrons, activating C8-Cl for nucleophilic substitution while deactivating the ring for electrophilic attack .

  • Steric Factors : Bulky nucleophiles show reduced reactivity at C8 due to proximity to the ester group.

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .

Scientific Research Applications

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Substituent Variations in 1,7-Naphthyridine Esters

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity References
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate Cl (C8), COOEt (C3) C₁₁H₉ClN₂O₂ 236.66 Hydrolyzes to carboxylic acid under basic conditions; chlorination enhances electrophilicity.
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate Br (C5), COOEt (C3) C₁₁H₉BrN₂O₂ 281.11 Bromine’s larger atomic radius increases steric hindrance; higher molecular weight.
Ethyl 4,8-dichloro-1,7-naphthyridine-3-carboxylate Cl (C4, C8), COOEt (C3) C₁₁H₈Cl₂N₂O₂ 271.10 Dual chloro substituents enhance electron withdrawal; potential for dual reactivity.
Mthis compound Cl (C8), COOMe (C3) C₁₀H₇ClN₂O₂ 222.63 Methyl ester reduces lipophilicity vs. ethyl; faster hydrolysis due to smaller alkyl group.
Ethyl 4-chloro-6-fluoro-8-morpholino-1,7-naphthyridine-3-carboxylate Cl (C4), F (C6), morpholino (C8), COOEt (C3) C₁₅H₁₄ClFN₃O₃ 341.75 Morpholino group introduces hydrogen-bonding capacity; fluorine enhances metabolic stability.

Functional Group Comparisons

  • Ester vs. Carboxylic Acid : this compound can be hydrolyzed to 8-chloro-1,7-naphthyridine-3-carboxylic acid under basic conditions (e.g., 5M NaOH, 30% yield) . In contrast, 8-chloro-1,5-naphthyridine-3-carboxylic acid (a positional isomer) lacks the ester group, making it more polar and acidic (pKa ~3–4) .
  • Halogen Substituents :
    • Chlorine vs. Bromine: Bromine’s higher atomic polarizability in Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate may slow nucleophilic substitution compared to chlorine analogs .
    • Dichloro Derivatives: Ethyl 4,8-dichloro-1,7-naphthyridine-3-carboxylate exhibits increased electrophilicity, enabling sequential substitution reactions .

Positional Isomerism Effects

  • 1,7-Naphthyridine vs. 1,5-Naphthyridine : The 1,5-naphthyridine isomer (e.g., 8-chloro-1,5-naphthyridine-3-carboxylic acid) has a distinct electronic structure due to altered nitrogen positions, leading to differences in hydrogen-bonding patterns and bioavailability .

Reactivity in Alkylation and Substitution

  • This compound undergoes N-alkylation with ethyl bromoacetate (66% yield under reflux with K₂CO₃) . The presence of chlorine at C8 directs electrophilic attacks to C4 or C6 positions.
  • Morpholino-substituted analogs (e.g., Ethyl 6-fluoro-8-morpholino-4-oxo-1,7-naphthyridine-3-carboxylate) demonstrate enhanced solubility and stability due to the morpholine ring’s electron-donating effects .

Structural and Physical Property Trends

  • Lipophilicity : Ethyl esters (e.g., logP ~2.5) are more lipophilic than methyl esters (logP ~1.8), impacting membrane permeability .
  • Collision Cross-Section (CCS) : Mthis compound has a predicted CCS of 142.9 Ų for [M+H]⁺, useful in mass spectrometry-based identification .

Biological Activity

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthyridine core with a chloro substituent at the 8-position and an ethyl ester functional group at the carboxylic acid position. The molecular formula is C11H8ClN2O2C_{11}H_{8}ClN_{2}O_{2} with a molecular weight of approximately 236.65 g/mol. The presence of the ethyl ester enhances its solubility, making it suitable for various biological applications.

Antimicrobial Activity

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated notable activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Key Findings from Research Studies

  • Antibacterial Efficacy :
    • Studies have shown that derivatives of naphthyridine compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for various derivatives range from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .
  • Mechanisms of Action :
    • The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to inhibit key bacterial enzymes involved in metabolism and cell wall synthesis .
    • In vitro studies suggest that these compounds may act synergistically with existing antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .
  • Case Studies :
    • A research study highlighted the synthesis and evaluation of various naphthyridine derivatives, including this compound, which were found to be more effective than standard treatments against antibiotic-resistant bacteria .
    • Another study focused on the design and synthesis of related compounds that displayed promising antibacterial activity in vivo, supporting the potential therapeutic applications of naphthyridine derivatives .

Comparative Analysis of Naphthyridine Derivatives

The following table summarizes the biological activities and unique aspects of selected naphthyridine derivatives:

Compound NameStructure FeaturesAntimicrobial ActivityUnique Aspects
This compoundChloro at 8-positionMIC: 0.22–0.25 μg/mL against E. coliHigh solubility
Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylateHydroxy at 4-positionModerate activity against S. aureusIncreased reactivity
Ethyl 6-bromo-1,8-naphthyridine-3-carboxylateBromine at 6-positionEffective against multiple strainsDistinct antimicrobial profile
Ethyl 2-amino-1,8-naphthyridine-3-carboxylateAmino at 2-positionEnhanced activity against resistant strainsPotentially more reactive

Q & A

Q. Key Considerations :

  • Hydrolysis Sensitivity : Alkaline conditions (e.g., 5M NaOH) may hydrolyze esters prematurely; acidic conditions (HCl/EtOH) are preferred for stability .
  • Yield Optimization : Higher yields (>80%) are achieved with anhydrous solvents and inert atmospheres (N₂) to prevent side reactions .

Basic: How is this compound characterized structurally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 8.0–9.1 ppm (naphthyridine ring), with ester carbonyls at ~δ 165–170 ppm .
    • IR : Strong C=O stretches at 1720–1740 cm⁻¹ (ester) and 1660–1680 cm⁻¹ (naphthyridinone if present) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 265.03 [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituents .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and OLEX2 (for visualization) resolve crystal packing and hydrogen-bonding networks .

Advanced: How can computational tools predict the bioactivity of this compound derivatives?

Methodological Answer:

  • In Silico Screening :
    • Docking Studies : Tools like AutoDock Vina assess binding affinity to targets (e.g., bacterial gyrase or kinases) .
    • ADMET Prediction : SwissADME predicts logP (lipophilicity) and bioavailability, with optimal ranges: logP < 5, TPSA < 140 Ų .
  • PASS Analysis : Predicts potential antibacterial or anticancer activity based on structural analogs (e.g., 1,8-naphthyridine derivatives show MIC values < 1 µg/mL against E. coli) .

Q. Case Study :

  • Alkaline Hydrolysis () : 30% yield in 5M NaOH at 20°C due to ester degradation.
  • Acidic Hydrolysis () : 81% yield with HCl/EtOH at reflux, preserving the naphthyridine core .

Advanced: What crystallographic strategies ensure accurate structural determination of this compound?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) X-ray data reduces refinement errors. Use Mo-Kα radiation (λ = 0.71073 Å) for small molecules .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding. Key metrics:
    • R₁ < 5% for I > 2σ(I)
    • wR₂ < 12% for all data .
  • Validation : PLATON checks for missed symmetry and solvent-accessible voids .

Example : A related naphthyridine derivative (Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate) crystallized in P2₁/c with Z = 4, showing π-stacking interactions at 3.5 Å .

Advanced: How to optimize regioselectivity in electrophilic substitution reactions on this scaffold?

Methodological Answer:

  • Directing Groups : The 8-chloro substituent directs electrophiles to the 4-position. For example:
    • Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives (85% regioselectivity) .
  • Lewis Acid Catalysis : AlCl₃ enhances Friedel-Crafts alkylation at the electron-deficient 3-position .

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